Product packaging for Gliadin p31-43(Cat. No.:)

Gliadin p31-43

Cat. No.: B13888376
M. Wt: 1527.7 g/mol
InChI Key: RCFWLPRMZAFVQJ-PEWBXTNBSA-N
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Description

Contextualizing Gliadin p31-43 within Gluten-Related Disorders Research

Celiac disease is characterized by an inflammatory response in the small intestine upon consumption of gluten, a protein complex found in wheat, barley, and rye. unina.it This response leads to a range of symptoms and intestinal damage. The breakdown of gluten in the gastrointestinal tract produces numerous peptides, some of which are resistant to further digestion. unina.it Among these, the p31-43 peptide is noteworthy because it remains in the small intestine for an extended period after a gluten-containing meal. unina.itresearchgate.net

Research into gluten-related disorders has identified several gluten peptides that play a role in the disease process. The most well-studied of these are the immunodominant peptides, such as the 33-mer, which are recognized by the adaptive immune system and drive the T-cell mediated inflammatory cascade. frontiersin.orgmdpi.com However, the p31-43 peptide stands apart due to its unique mechanism of action, which primarily involves the activation of the innate immune system. frontiersin.orgfrontiersin.org This has led to a paradigm shift in our understanding of celiac disease, highlighting that both innate and adaptive immune responses are crucial in the development of the condition. mdpi.com

Delineation of this compound as a Non-Immunogenic Peptide in Adaptive Immunity

A key characteristic of this compound is its inability to elicit a classical adaptive immune response. frontiersin.orgresearchgate.netmdpi.com Unlike other gliadin peptides that are presented by human leukocyte antigen (HLA) molecules (specifically HLA-DQ2 and HLA-DQ8) to T-cells, p31-43 is not recognized by these immune cells in the celiac intestine. mdpi.commdpi.commdpi.com In silico experiments and structural analyses have confirmed that p31-43 is a poor ligand for both HLA-DQ2 and the T-cell receptor. researchgate.netmdpi.comnih.gov This lack of interaction with the adaptive immune system distinguishes it from peptides like the 33-mer, which are potent activators of the T-cell response. frontiersin.orgmdpi.com

Despite its non-immunogenic nature in the adaptive sense, p31-43 is far from inert. Instead, it is a potent activator of the innate immune system, inducing a variety of pro-inflammatory effects. unina.itfrontiersin.orgmedchemexpress.com This peptide is capable of inducing cellular stress and triggering multiple inflammatory pathways, contributing significantly to the mucosal damage seen in celiac disease. unina.itresearchgate.net

Overview of Research Paradigms and Methodological Approaches for this compound Investigation

The investigation of this compound has employed a diverse range of research models and techniques to elucidate its biological functions. These approaches have been instrumental in understanding its role in the innate immune response and its contribution to the pathology of celiac disease. unina.itmdpi.commdpi.com

Key Research Approaches:

Research ApproachDescriptionKey Findings
In Vitro Assays Studies using cell lines, such as Caco-2 cells, and intestinal organoids derived from celiac patients. unina.itmdpi.comnih.gov- Induction of pro-inflammatory signaling pathways (NF-κB, MAPK). unina.itmedchemexpress.com - Interference with endocytic trafficking and lysosomal accumulation. medchemexpress.comnih.govplos.org - Upregulation of Interleukin-15 (IL-15). unina.itplos.org
Organ Culture Assays Culturing of intestinal biopsies from celiac disease patients and controls, treated with p31-43. unina.it- Induction of enterocyte death and upregulation of HLA molecules. unina.it - Mimicking of celiac-like mucosal damage. mdpi.com
Animal Models In vivo studies using mice to investigate the systemic and intestinal effects of p31-43 administration. unina.itfrontiersin.org- Induction of enteropathy and intestinal inflammation. frontiersin.org - Dependence of pathological effects on MyD88 and type I interferons. unina.itfrontiersin.org - Activation of the NLRP3 inflammasome. frontiersin.org
Biophysical and Structural Methods Techniques such as Nuclear Magnetic Resonance (NMR), circular dichroism, and molecular dynamics simulations to study the peptide's structure and aggregation properties. unina.itresearchgate.netmdpi.com- Spontaneous formation of oligomeric nanostructures. unina.itfrontiersin.orgresearchgate.net - Adoption of a polyproline II structure. frontiersin.orgmdpi.com - Poor binding affinity for HLA-DQ2 molecules. mdpi.commdpi.com

These varied methodological approaches have collectively provided a comprehensive understanding of the multifaceted role of this compound in the pathogenesis of celiac disease, highlighting its importance as a key player in the innate immune response to gluten.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C71H102N18O20 B13888376 Gliadin p31-43

Properties

Molecular Formula

C71H102N18O20

Molecular Weight

1527.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C71H102N18O20/c1-38(2)34-42(72)60(97)78-37-59(96)79-43(20-25-54(73)91)61(98)80-44(21-26-55(74)92)62(99)82-46(23-28-57(76)94)67(104)86-30-6-12-50(86)65(102)84-48(35-39-10-4-3-5-11-39)69(106)89-33-9-15-53(89)70(107)88-32-8-14-52(88)64(101)81-45(22-27-56(75)93)63(100)83-47(24-29-58(77)95)68(105)87-31-7-13-51(87)66(103)85-49(71(108)109)36-40-16-18-41(90)19-17-40/h3-5,10-11,16-19,38,42-53,90H,6-9,12-15,20-37,72H2,1-2H3,(H2,73,91)(H2,74,92)(H2,75,93)(H2,76,94)(H2,77,95)(H,78,97)(H,79,96)(H,80,98)(H,81,101)(H,82,99)(H,83,100)(H,84,102)(H,85,103)(H,108,109)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

RCFWLPRMZAFVQJ-PEWBXTNBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N

Origin of Product

United States

Molecular and Structural Characteristics of Gliadin P31 43 in Biological Contexts

Self-Assembly and Oligomerization Dynamics of Gliadin p31-43

A key characteristic of the gliadin peptide p31-43 is its intrinsic ability to self-assemble and form oligomeric structures. frontiersin.orgnih.govunina.itnih.gov This process is a crucial aspect of its biological functionality and is influenced by factors such as peptide concentration.

Influence of Peptide Concentration on Self-Organization

The concentration of the p31-43 peptide has a marked effect on the size and complexity of the resulting oligomers. nih.gov At lower concentrations, the oligomers tend to be smaller and increase in size gradually. nih.gov As the concentration increases, the complexity of the structures also increases, leading to the formation of branched structures. nih.govmincyt.gob.ar For instance, at a concentration of 50 μM, the peptide forms spherical oligomers with a mean diameter of 13.6 ± 3.4 nm. frontiersin.orgnih.gov When the concentration is increased to 100 μM, the mean diameter of these structures increases to 17 ± 7 nm. frontiersin.orgnih.gov This concentration-dependent self-organization highlights a dynamic equilibrium that governs the peptide's structural state in solution. nih.gov

Effect of this compound Concentration on Oligomer Size
Concentration (μM)Mean Oligomer Diameter (nm)Reference
5013.6 ± 3.4 frontiersin.orgnih.gov
10017 ± 7 frontiersin.orgnih.gov

Secondary Structure Conformation and Stability

The biological activity of this compound is intrinsically linked to its specific secondary structure. frontiersin.orgnih.govnih.gov The peptide exhibits a distinct conformation that is stable under physiologically relevant conditions.

Poly-Proline II Structure and Equilibrium with Beta-Sheets

Circular dichroism (CD) analysis has shown that this compound predominantly adopts a poly-proline II (PPII) secondary structure in solution. frontiersin.orgnih.govnih.gov This is characterized by a negative band near 203-205 nm and a positive band at 225 nm in the CD spectrum. frontiersin.org This PPII conformation is in equilibrium with β-sheet-like structures. researchgate.netnih.govmincyt.gob.ar The formation of this specific structure is driven by the peptide's amino acid sequence, particularly the proline residues. frontiersin.org It is noteworthy that while an inverted sequence of the peptide also shows a PPII structure, it does not exhibit the same self-assembly properties as the native p31-43, suggesting that the specific sequence arrangement is crucial for oligomerization. frontiersin.org

Conformational Stability in Physiologically Relevant Conditions

The poly-proline II conformation of this compound is stable across a range of concentrations and physiological conditions. frontiersin.orgnih.gov Studies have shown that the PPII structure is maintained in solutions with concentrations of 10, 50, and 100 μM at 4°C. frontiersin.org Furthermore, the conformation remains stable over a pH range of 3 to 8. researchgate.netnih.govmincyt.gob.ar This stability ensures that the peptide can maintain its biologically active structure in the varied environments of the digestive system.

Mechanistic Insights into Gliadin P31 43 Activity at the Cellular Level

Cellular Entry and Subcellular Localization

The initial step in the action of gliadin p31-43 is its entry into intestinal epithelial cells. d-nb.info Research has shown that this peptide utilizes the cell's own endocytic machinery to gain access to the intracellular environment, where it then localizes to specific compartments to exert its effects. researchgate.netnih.govnih.gov

Endocytosis and Vesicular Compartmentalization

This compound enters intestinal epithelial cells through an active process of endocytosis. d-nb.infounina.it This uptake is temperature-dependent, requiring 37°C to proceed, and is also reliant on the presence of calcium ions. d-nb.infounina.it Studies using inhibitors have helped to delineate the specific endocytic pathway involved. For instance, methyl-β-cyclodextrin, an inhibitor of endocytosis, has been shown to reduce the uptake of fluorescently labeled p31-43. d-nb.infounina.it Conversely, filipin, which inhibits lipid raft/caveolae-mediated endocytosis, does not affect the entry of p31-43. d-nb.infounina.it This indicates that p31-43 enters cells via a pathway distinct from lipid raft-dependent mechanisms. unina.it Once inside the cell, the peptide is found within vesicular compartments, initiating its journey through the endocytic system. researchgate.netresearchgate.netnih.govnih.gov

Localization within Early Endosomes

Following endocytosis, this compound is specifically segregated and localized within early endosomes. d-nb.inforesearchgate.netnih.govunina.it This has been demonstrated in various experimental models, including Caco-2 intestinal epithelial cells and intestinal biopsies from celiac disease patients. d-nb.info After a 30-minute incubation, both p31-43 and another gliadin peptide, p57-68, are found in the early endosomal compartment. d-nb.info However, after 3 hours, p31-43 remains segregated in these early vesicles, while p57-68 moves on to late endosomes. d-nb.inforesearchgate.netnih.govnih.gov This prolonged residency of p31-43 in early endosomes is a critical aspect of its mechanism of action, as this is where it begins to interfere with normal cellular processes. d-nb.infosemanticscholar.org

Interference with Endosomal Trafficking and Maturation

The localization of this compound within early endosomes is not a passive event. The peptide actively disrupts the normal trafficking and maturation of these vesicles, leading to a cascade of downstream effects. medchemexpress.comnih.govunina.it

Disruption of HRS (Hepatocyte Growth Factor-regulated Substrate) Localization

A key molecular target of this compound is the Hepatocyte growth factor-regulated tyrosine kinase substrate (Hrs). nih.govplos.org Hrs is a crucial protein that orchestrates the maturation of early endosomes into late endosomes. nih.govmdpi.com The gliadin peptide p31-43 exhibits a striking sequence similarity to a region within the proline/glutamine-rich domain of Hrs. d-nb.infomdpi.com This molecular mimicry allows p31-43 to interfere with the proper localization of Hrs on the membranes of early endosomes. researchgate.netnih.govmdpi.com Both western blot and immunofluorescence microscopy have confirmed that treatment with p31-43 displaces Hrs from the vesicular membranes into the cytosol. nih.gov By disrupting the function of this master regulator, p31-43 effectively stalls the endocytic pathway. nih.govmdpi.com

Consequences on Endosomal Maturation and Receptor Degradation

The displacement of Hrs by this compound has significant consequences for the cell. The primary effect is a delay in the maturation of early endosomes to late endosomes. researchgate.netnih.govnih.govmdpi.com This traffic jam within the endocytic pathway directly impacts the fate of cell surface receptors that are internalized for degradation. nih.govmdpi.com Normally, receptors like the Epidermal Growth Factor Receptor (EGFR) are transported through the endosomal system to lysosomes for degradation, a process that terminates their signaling. mdpi.com However, the p31-43-induced delay in endosomal maturation leads to reduced degradation of EGFR and other receptor tyrosine kinases (RTKs). nih.govunina.itmdpi.com This results in an accumulation of these receptors within the stalled early endosomes. mdpi.com

Modulation of Receptor Tyrosine Kinase Signaling

The interference with endosomal trafficking by this compound directly translates into altered signaling from receptor tyrosine kinases (RTKs). nih.govmdpi.com By preventing their timely degradation, the peptide prolongs the activation of these receptors, leading to aberrant downstream signaling cascades. researchgate.netnih.govnih.govmdpi.com

Prolonged Epidermal Growth Factor Receptor (EGFR) Activation

Research has demonstrated that the gliadin peptide p31-43 can induce prolonged activation of the Epidermal Growth Factor Receptor (EGFR). plos.orgmdpi.comnih.gov This effect is not due to p31-43 acting as a direct ligand for EGFR, but rather through its interference with the receptor's endocytic trafficking and degradation. plos.orgnih.govplos.org

Normally, upon binding to its ligand, EGF, the EGFR is internalized into endosomes and subsequently degraded, which terminates the signal. However, p31-43 has been shown to delay the maturation of early endosomes, where the EGFR is located after internalization. plos.orgplos.org This delay in trafficking leads to reduced degradation of EGFR and, consequently, a sustained activation of its downstream signaling pathways. plos.orgmdpi.complos.org

Studies using various cell lines and intestinal biopsies from celiac disease patients have confirmed these findings. Treatment with p31-43 leads to increased phosphorylation of EGFR and its downstream effector, Extracellular Signal-Regulated Kinase (ERK). plos.orgnih.govresearchgate.net This prolonged signaling mimics the effects of EGF, promoting cell proliferation and actin cytoskeleton rearrangements. mdpi.comnih.gov The ability of p31-43 to amplify EGF signaling by delaying receptor inactivation is believed to play a role in the characteristic crypt hyperplasia seen in the small intestine of individuals with celiac disease. mdpi.comnih.govplos.org

Table 1: Research Findings on this compound and EGFR Activation

Finding Experimental Model Key Outcome Reference(s)
Delayed EGFR degradation and prolonged activation Cultured cell lines, enterocytes from CD patients P31-43 interferes with endocytic vesicle maturation, leading to sustained EGFR signaling. plos.orgmdpi.complos.org
Increased phosphorylation of EGFR and ERK Caco-2 cells, intestinal biopsies P31-43 treatment results in activation of the EGFR pathway. plos.orgnih.govresearchgate.net
Mimics EGF effects Various cell lines P31-43 induces cell proliferation and actin rearrangements. mdpi.comnih.gov
Contributes to crypt hyperplasia Celiac disease intestinal biopsies Prolonged EGFR signaling is implicated in tissue remodeling. mdpi.comnih.govplos.org

Interplay with Interleukin-15 Receptor Alpha (IL-15Rα) Signaling

The cellular effects of this compound are also intricately linked to the signaling of Interleukin-15 (IL-15), a key cytokine in the innate immune response. mdpi.comunina.it P31-43 has been shown to upregulate the expression of both IL-15 and its receptor, IL-15Rα, in intestinal epithelial cells. unina.it

A crucial aspect of this interplay is the formation of a complex between IL-15Rα and EGFR. mdpi.complos.org This complex is activated by both IL-15 and EGF, and its formation is enhanced by p31-43. mdpi.complos.org The cooperation between these two receptor systems amplifies downstream signaling, leading to increased enterocyte proliferation. mdpi.complos.org

Furthermore, p31-43's interference with endocytic trafficking also affects IL-15Rα. By altering the recycling pathway, p31-43 can lead to increased presentation of IL-15Rα on the cell surface. mdpi.comnih.gov This enhances the trans-presentation of IL-15 to neighboring immune cells, such as intraepithelial lymphocytes (IELs), further propagating the inflammatory response. mdpi.com The increased expression and signaling of the IL-15/IL-15Rα system, driven by p31-43, is a critical factor in the activation of innate immunity and the epithelial changes observed in celiac disease. mdpi.comunina.it

Table 2: Research Findings on this compound and IL-15Rα Signaling

Finding Experimental Model Key Outcome Reference(s)
Upregulation of IL-15 and IL-15Rα Caco-2 cells P31-43 increases the expression of this key cytokine and its receptor. unina.it
Formation of IL-15Rα-EGFR complex Caco-2 cells P31-43 enhances the formation and activation of this receptor complex. mdpi.complos.org
Increased IL-15Rα on cell surface Intestinal epithelial cells Altered endocytic recycling leads to enhanced IL-15 trans-presentation. mdpi.comnih.gov
Activation of innate immunity Celiac disease intestinal biopsies The IL-15 pathway is a major mediator of the innate immune response to gliadin. mdpi.comunina.it

Impact on Inflammatory Signaling Pathways

This compound is a potent activator of several key inflammatory signaling pathways, contributing significantly to the mucosal inflammation characteristic of celiac disease.

Activation of NFκB and MAPK Pathways (ERK, JNK, p38)

The peptide p31-43 has been shown to activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. unina.itmdpi.comnih.gov In vitro studies using Caco-2 intestinal epithelial cells have demonstrated that incubation with p31-43 leads to increased phosphorylation and activation of p65, a key subunit of the NF-κB complex. unina.it This activation is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

Simultaneously, p31-43 activates all three major branches of the MAPK pathway: Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38. medchemexpress.comresearchgate.net Increased phosphorylation of ERK, JNK, and p38 has been observed in cells treated with p31-43. medchemexpress.comresearchgate.net The activation of these pathways contributes to a wide range of cellular responses, including inflammation, stress responses, and cell proliferation. mdpi.comnih.gov Notably, the activation of these inflammatory pathways by p31-43 can occur in cells from individuals without celiac disease, indicating an intrinsic pro-inflammatory capability of the peptide. unina.it

Induction of MyD88/TLR7 Complexes and Downstream Signaling

Recent research has uncovered a role for Toll-like receptors (TLRs) in the innate immune response to this compound. Specifically, p31-43 has been found to induce the formation of complexes between Myeloid Differentiation primary response 88 (MyD88) and Toll-like Receptor 7 (TLR7). medchemexpress.comresearchgate.netmedchemexpress.com MyD88 is a critical adaptor protein for most TLRs, and its recruitment is a key step in initiating downstream signaling.

Treatment of Caco-2 cells with p31-43 leads to an increase in the formation of the MyD88/TLR7 complex. medchemexpress.comresearchgate.net This engagement of the TLR7 pathway by p31-43 mimics the response to viral ligands and activates downstream signaling cascades, including the MAPK and NF-κB pathways. nih.govresearchgate.netnih.gov This finding suggests that p31-43 can co-opt viral recognition pathways to induce an inflammatory response. The effects of p31-43 on intestinal inflammation have been shown to be dependent on MyD88. physiology.orgaai.org

NLRP3 Inflammasome and Caspase 1 Activation

A significant mechanism by which p31-43 drives inflammation is through the activation of the NLRP3 inflammasome. frontiersin.orgfrontiersin.orgnih.gov The p31-43 peptide has an intrinsic ability to self-assemble into oligomeric nanostructures. frontiersin.orgfrontiersin.org These oligomers are thought to act as danger signals that are sensed by the NLRP3 inflammasome complex within the cell. frontiersin.orgnih.gov

Activation of the NLRP3 inflammasome leads to the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of Caspase-1. frontiersin.orgmedchemexpress.comnih.gov Studies have shown that p31-43 induces the formation of ASC speck complexes in vitro. frontiersin.orgnih.gov In vivo experiments in mice have demonstrated that the intestinal damage induced by p31-43 is dependent on both NLRP3 and Caspase-1, as the pathology is absent in mice lacking these components and can be inhibited by a Caspase-1 inhibitor. frontiersin.orgnih.gov

Production of Pro-inflammatory Cytokines (e.g., IL-1β, IL-15, IFN-α)

The activation of the aforementioned signaling pathways culminates in the production of a range of pro-inflammatory cytokines. The Caspase-1 activation driven by the NLRP3 inflammasome is directly responsible for the cleavage and maturation of pro-interleukin-1β (pro-IL-1β) into its active, secreted form, IL-1β. frontiersin.orgnih.govnih.gov Increased production of mature IL-1β is a hallmark of the p31-43-induced inflammatory response. frontiersin.orgnih.gov

As previously discussed, p31-43 also potently induces the expression of IL-15 in intestinal epithelial cells, a key cytokine in both innate immunity and enterocyte proliferation. mdpi.comunina.it Furthermore, p31-43 has been shown to activate the Type I Interferon (IFN) pathway, leading to the production of IFN-α. unina.itnih.govnih.gov This effect has been observed in intestinal biopsies from celiac disease patients and in cell lines. unina.itnih.gov The production of these cytokines creates a pro-inflammatory microenvironment in the gut mucosa, driving the pathology of celiac disease.

Table 3: Research Findings on this compound and Inflammatory Signaling

Pathway/Molecule Experimental Model Key Outcome Reference(s)
NFκB and MAPK Pathways
NFκB (p65) Caco-2 cells Increased phosphorylation and activation. unina.it
MAPK (ERK, JNK, p38) Caco-2 cells Increased phosphorylation of all three major MAPK branches. medchemexpress.comresearchgate.net
MyD88/TLR7 Complexes
MyD88/TLR7 complex Caco-2 cells P31-43 induces formation of the complex. medchemexpress.comresearchgate.netmedchemexpress.com
MyD88-dependency Mice Intestinal effects of p31-43 require MyD88. physiology.orgaai.org
NLRP3 Inflammasome
NLRP3/Caspase-1 Mice Intestinal enteropathy induced by p31-43 is dependent on this pathway. frontiersin.orgnih.gov
ASC speck formation In vitro P31-43 oligomers induce activation of the inflammasome complex. frontiersin.orgnih.gov
Pro-inflammatory Cytokines
IL-1β Mice Increased production of mature IL-1β in the small intestine. frontiersin.orgnih.gov
IL-15 Caco-2 cells, CD biopsies Upregulation of IL-15 expression. mdpi.comunina.it
IFN-α CD biopsies, Caco-2 cells Activation of the Type I Interferon pathway. unina.itnih.govnih.gov

Generation of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum Stress

The gliadin peptide p31-43 is known to induce cellular distress leading to inflammation through the production of Reactive Oxygen Species (ROS) and the induction of Endoplasmic Reticulum (ER) stress. unina.it In Caco-2 intestinal epithelial cells, treatment with p31-43 has been shown to increase the production of ROS. semanticscholar.orgnih.gov This oxidative stress is linked to the overexpression and activation of tissue transglutaminase (tTG). semanticscholar.orgnih.gov

Prolonged exposure of Caco-2 cells to p31-43 leads to an ER stress response. plos.org Specifically, a 24-hour treatment with 20 μg/mL of p31-43 resulted in an increased expression of biochemical markers of ER stress, such as glucose-regulated protein-78 (GRP78) and CCAAT/enhancer-binding protein-homologous protein (CHOP). unina.it This effect was not observed with the control peptide p57-68. unina.it The induction of ER stress by p31-43 is significant as unresolved ER stress can lead to intestinal epithelial cell dysfunction. plos.org

Furthermore, p31-43 mobilizes calcium (Ca2+) from both the ER and mitochondria. semanticscholar.org This disruption of Ca2+ homeostasis contributes to the activation of tTG and the subsequent inflammatory cascade. semanticscholar.orgplos.org The ability of p31-43 to form oligomeric nanostructures may contribute to its capacity to alter intracellular organelles like the ER and mitochondria, leading to the release of danger signals. frontiersin.org

Table 1: Effects of this compound on ROS Production and ER Stress Markers

Cell Line Treatment Duration Observed Effect Reference
Caco-2 20 μg/mL p31-43 24 hours Increased expression of GRP78 and CHOP unina.it
Caco-2 Not specified Not specified Increased production of Reactive Oxygen Species (ROS) semanticscholar.orgnih.gov
Caco-2 Not specified Not specified Mobilization of Ca2+ from the ER and mitochondria semanticscholar.org

Gliadin P31 43 Induced Cellular and Tissue Responses

The peptide fragment p31-43 from α-gliadin is a significant factor in the inflammatory and innate immune reactions to gliadin in individuals with celiac disease. nih.gov This peptide, which is resistant to digestion, can be found in the small intestine following the consumption of gluten. nih.gov Experimental studies have demonstrated that p31-43 can trigger various forms of cellular stress by activating multiple inflammatory pathways. nih.gov

Enterocyte Proliferation and Morphological Alterations

The chemical compound Gliadin p31-43 has been shown to induce significant changes in the intestinal lining, particularly affecting the proliferation of enterocytes and the morphology of the tissue.

A hallmark of the intestinal changes in celiac disease is crypt hyperplasia, characterized by an increased proliferation of epithelial cells in the crypts. unina.itplos.org The gliadin peptide p31-43 plays a direct role in this process by stimulating the proliferation of crypt enterocytes. plos.orgmdpi.comnih.gov This effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) and is also dependent on Interleukin-15 (IL-15). plos.orgmdpi.comnih.govfrontiersin.org The peptide interferes with the normal trafficking and degradation of EGFR, leading to prolonged receptor activation and, consequently, enhanced cell proliferation. plos.orgmdpi.comnih.gov This sustained proliferation contributes to the remodeling of the intestinal mucosa, a characteristic feature of celiac disease. plos.orgmdpi.com

Table 1: Effects of this compound on Enterocyte Proliferation

Cell/Tissue Type Observed Effect Mediators Involved References
Caco-2 cells Increased proliferation EGFR, IL-15 mdpi.com, plos.org, nih.gov
Celiac disease patient biopsies Increased crypt enterocyte proliferation EGFR, IL-15 mdpi.com, plos.org, nih.gov

Table 2: this compound-Induced Actin Cytoskeleton Changes

Cell/Tissue Type Observed Effect Mechanism References
Caco-2 cells Membrane ruffling, actin rearrangements EGFR pathway activation mdpi.com, nih.gov
Control fibroblasts Altered cell shape and actin organization Mimics celiac phenotype nih.gov, researchgate.net

Intestinal Barrier Dysfunction and Permeability Enhancement

The integrity of the intestinal barrier is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. This compound has been shown to disrupt this barrier, leading to increased intestinal permeability.

Tight junctions are critical protein complexes that seal the space between adjacent epithelial cells, regulating paracellular permeability. Gliadin peptides have been demonstrated to alter the expression and localization of key tight junction proteins, including Zonula Occludens-1 (ZO-1) and Occludin. nih.govresearchgate.net Exposure of intestinal epithelial cell monolayers (Caco-2) to gliadin leads to a reorganization of these proteins, contributing to a decrease in transepithelial resistance and an increase in permeability. nih.gov This disruption of tight junction integrity allows for the paracellular passage of molecules that are normally excluded. sci-hub.se

Zonulin is a protein that has been identified as a key regulator of intestinal permeability through its modulation of tight junctions. aai.org Gliadin and its p31-43 peptide are potent inducers of zonulin release from intestinal epithelial cells. aai.orgnih.gov The release of zonulin is dependent on the MyD88 signaling pathway. aai.orgnih.gov Once released, zonulin binds to its receptor on the surface of enterocytes, initiating a signaling cascade that leads to the disassembly of tight junctions and a subsequent increase in intestinal permeability. sci-hub.seoamjms.eu This gliadin-induced, zonulin-mediated increase in permeability is thought to be a critical early event in the pathogenesis of celiac disease, allowing for the translocation of gliadin peptides across the epithelial barrier. nih.gov

Table 3: Impact of this compound on Intestinal Permeability

Mechanism Key Proteins/Pathways Involved Outcome References
Tight Junction Modulation ZO-1, Occludin Altered expression and redistribution nih.gov, researchgate.net

Modulation of Tight Junction Proteins (e.g., ZO-1, Occludin)

Cellular Stress Responses and Apoptosis Induction

In addition to its effects on proliferation and permeability, this compound also triggers cellular stress responses and can lead to programmed cell death, or apoptosis, in intestinal epithelial cells.

The gliadin peptide p31-43 is known to initiate both a stress and an innate immune response. mdpi.com Some studies have reported that toxic gliadin peptides, such as p31-43, can induce apoptosis in gut epithelial cells. plos.org The peptide can cause an increase in reactive oxygen species, leading to tTG overexpression and activation in intestinal epithelial cells. nih.gov This active tTG can then contribute to the inflammatory response. nih.gov Furthermore, p31-43 has been shown to induce endoplasmic reticulum (ER) stress by causing a rapid mobilization of calcium ions from the ER. nih.gov This ER stress can, in turn, modulate the expression of inflammatory genes. nih.gov In organ cultures of duodenal biopsies from celiac disease patients, p31-43 has been observed to induce enterocyte apoptosis. frontiersin.orgnih.gov

Table 4: Cellular Stress and Apoptosis Induced by this compound

Cellular Response Key Mediators/Pathways Observed Effects References
Oxidative Stress Reactive Oxygen Species (ROS) Increased ROS production, tTG activation nih.gov
Endoplasmic Reticulum (ER) Stress Calcium mobilization, GRP78, CHOP Induction of ER stress markers nih.gov

Constitutive Cellular Alterations in Celiac Disease Predisposition

Individuals with celiac disease exhibit inherent cellular differences that make their intestinal cells particularly susceptible to the effects of this compound. researchgate.netnih.gov These pre-existing alterations create a "celiac cellular phenotype" characterized by a stressed and inflamed state, even in the absence of gluten exposure. researchgate.netfrontiersin.org This underlying vulnerability is a key factor in the development of the disease's characteristic intestinal damage. nih.govuchicago.edu

Enhanced Sensitivity of Celiac Enterocytes to this compound Effects

Enterocytes from individuals with celiac disease demonstrate a heightened sensitivity to this compound. researchgate.netnih.govunina.it This hypersensitivity means that even low concentrations of the peptide can trigger a cascade of detrimental effects that are not observed in the enterocytes of individuals without celiac disease. unina.itplos.org Studies have shown that this compound can induce proliferation of celiac enterocytes, a process dependent on the epidermal growth factor (EGF) and interleukin-15 (IL-15). plos.orgmdpi.com This contributes to the crypt hyperplasia, a hallmark of the celiac intestinal lesion. frontiersin.orgmdpi.com

Furthermore, research using intestinal organoids derived from celiac disease patients has confirmed this increased sensitivity. These organoids show a more pronounced inflammatory response to this compound compared to organoids from control subjects. unina.it This heightened response includes the activation of key inflammatory signaling pathways like NF-κB and ERK. unina.it

Table 1: Research Findings on Enhanced Sensitivity of Celiac Enterocytes

Finding Observation Key Molecules Involved References
Increased Proliferation This compound promotes the proliferation of celiac enterocytes. EGF, IL-15, EGFR plos.orgmdpi.com
Heightened Inflammatory Response Celiac enterocytes and organoids show a stronger inflammatory reaction to this compound. NF-κB, ERK, IL-1β, IL-6 unina.it
Specificity of Effects Low doses of this compound affect celiac cells but not control cells. N/A unina.itplos.org

Pre-existing Inflammatory Environment and Vesicular Trafficking Defects

A crucial aspect of celiac disease predisposition is a constitutively "stressed/inflamed" cellular phenotype. researchgate.netnih.gov This means that even without gluten, the intestinal cells of celiac individuals exhibit a low-grade inflammation. researchgate.net This pre-existing inflammatory state makes the cells more vulnerable to further inflammatory triggers like this compound. unina.itresearchgate.net

Compounding this issue are inherent defects in vesicular trafficking within celiac cells. researchgate.netnih.gov Vesicular trafficking is a vital cellular process for transporting molecules within the cell. In celiac disease, there is a delay in the early endocytic trafficking pathway. researchgate.netnih.gov This disruption has significant consequences. For instance, it leads to delayed degradation of the epidermal growth factor receptor (EGFR), prolonging its activation and contributing to increased cell proliferation. plos.orgplos.org

The peptide this compound itself can interfere with vesicular trafficking. It localizes to early endosomes and further delays their maturation. plos.orgresearchgate.netd-nb.info This interference is linked to a sequence similarity between this compound and Hrs, a key protein in regulating the maturation of endosomes. frontiersin.orgplos.orgresearchgate.net By disrupting this process, this compound exacerbates the pre-existing trafficking defects in celiac cells, leading to a more pronounced and prolonged stress and innate immune response. researchgate.netnih.gov This constitutive lesion in vesicular trafficking is believed to be a critical factor that renders celiac cells susceptible to the damaging effects of this compound. researchgate.netnih.gov

Table 2: Research Findings on Pre-existing Conditions in Celiac Disease

Finding Observation Key Molecules/Pathways Involved References
Constitutive Inflammation Celiac cells exhibit a baseline "stressed/inflamed" state. NF-κB signaling system researchgate.netunina.itresearchgate.net
Vesicular Trafficking Defects Celiac cells show a constitutive delay in early-recycling endosomal system. Early endosomes, EGFR researchgate.netnih.gov
This compound Interference The peptide localizes to early endosomes and delays their maturation. Hrs, Endocytic pathway frontiersin.orgplos.orgresearchgate.netd-nb.info
Amplified Response The combination of pre-existing defects and p31-43 exposure intensifies the cellular stress and immune response. Innate immunity pathways researchgate.netnih.gov

Experimental Methodologies and Research Models for Gliadin P31 43 Investigation

In Vitro Cellular Models

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms through which the gliadin peptide p31-43 exerts its effects. These models allow for controlled investigations into cellular pathways and responses in isolation from the complex in vivo environment.

Human Intestinal Epithelial Cell Lines (e.g., Caco-2, T84)

Human intestinal epithelial cell lines, such as Caco-2 and T84, are widely used to model the intestinal barrier and study the direct effects of gliadin p31-43 on enterocytes. d-nb.infonih.gov These cell lines, when grown to confluence, differentiate to form a polarized monolayer with tight junctions, mimicking key features of the intestinal epithelium. d-nb.info

Studies using Caco-2 cells have demonstrated that this compound can be internalized by the cells through endocytosis. nih.govnih.gov Once inside, the peptide has been shown to interfere with endocytic vesicle trafficking. nih.gov Specifically, p31-43 localizes to early endosomes and delays their maturation into late endosomes. nih.gov This disruption of vesicular trafficking can have significant downstream consequences. For instance, it leads to prolonged activation of the Epidermal Growth Factor Receptor (EGFR), as its degradation is delayed. plos.orgnih.gov This sustained EGFR signaling contributes to increased cell proliferation and actin cytoskeleton rearrangements, effects observed in Caco-2 cells upon exposure to p31-43. nih.govplos.orgnih.gov

Furthermore, research on Caco-2 cells has revealed that p31-43 can induce a state of cellular stress. unina.itxiahepublishing.com This includes the activation of the mTOR pathway and the NF-κB signaling pathway, a key regulator of inflammation. unina.itnih.gov Interestingly, p31-43 has also been shown to reduce autophagy in these cells. nih.govmdpi.com In T84 cells, along with Caco-2 cells, p31-43 has been found to reduce the forskolin-inducible chloride current, indicating an inhibitory effect on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) function. d-nb.info

Table 1: Effects of this compound on Human Intestinal Epithelial Cell Lines

Cell Line Key Findings References
Caco-2 Internalized via endocytosis, localizes to early endosomes. nih.govnih.gov nih.govnih.gov
Delays maturation of endocytic vesicles. nih.gov nih.gov
Prolongs EGFR activation, leading to increased proliferation and actin remodeling. nih.govplos.orgnih.gov nih.govplos.orgnih.gov
Induces mTOR and NF-κB pathway activation. unina.itnih.gov unina.itnih.gov
Reduces autophagy. nih.govmdpi.com nih.govmdpi.com
Inhibits CFTR function. d-nb.info d-nb.info
T84 Inhibits CFTR function. d-nb.info d-nb.info

Immune Cell Lines (e.g., K562, Macrophages, Dendritic Cells)

Immune cell lines are instrumental in understanding the innate immune responses triggered by this compound. The K562 cell line, for example, has been used in agglutination assays to demonstrate the biological activity of gliadin peptides. xiahepublishing.comcnr.it

Studies on macrophages and dendritic cells have shown that p31-43 can induce alterations in cell shape and motility. nih.gov In dendritic cells from healthy individuals, p31-43 can induce changes that mimic the phenotype observed in celiac disease. nih.gov This includes an increase in the surface expression of IL-15. nih.gov Furthermore, gliadin peptides, including p31-43, can stimulate macrophages and dendritic cells to produce proinflammatory cytokines. xiahepublishing.com

Table 2: Effects of this compound on Immune Cell Lines

Cell Line Key Findings References
K562 Used in agglutination assays to show gliadin peptide activity. xiahepublishing.comcnr.it xiahepublishing.comcnr.it
Macrophages P31-43 can induce alterations in cell shape and motility. nih.gov nih.gov
Stimulated to produce proinflammatory cytokines. xiahepublishing.com xiahepublishing.com
Dendritic Cells P31-43 can induce alterations in cell shape and motility. nih.gov nih.gov
Increases surface expression of IL-15. nih.gov nih.gov
Stimulated to produce proinflammatory cytokines. xiahepublishing.com xiahepublishing.com

Organoids from Celiac Disease Patients

Intestinal organoids derived from biopsies of celiac disease (CD) patients represent a sophisticated in vitro model that more closely recapitulates the in vivo intestinal epithelium. researchgate.netnih.gov These three-dimensional structures are grown from intestinal stem cells and contain the various cell types of the intestinal lining. nih.gov

Research using organoids from CD patients has shown that they are more sensitive to proinflammatory stimuli like p31-43 compared to organoids from control individuals. conicet.gov.arunina.it In CD organoids, p31-43 induces the activation of the NF-κB and ERK signaling pathways and increases the levels of inflammatory markers such as IL-1β and IL-6. conicet.gov.arunina.it These effects are not observed to the same extent in control organoids. conicet.gov.arunina.it This heightened sensitivity in CD organoids suggests a pre-existing vulnerability in the celiac intestine to gliadin-induced inflammation. unina.it Furthermore, studies have demonstrated that certain postbiotics can prevent the p31-43-mediated increase in inflammation in CD organoids. researchgate.net

Table 3: Effects of this compound on Organoids from Celiac Disease Patients

Finding Description References
Increased Sensitivity CD organoids show a heightened inflammatory response to p31-43 compared to controls. conicet.gov.arunina.it conicet.gov.arunina.it
Inflammatory Pathway Activation P31-43 induces NF-κB and ERK activation in CD organoids. conicet.gov.arunina.it conicet.gov.arunina.it
Cytokine Production Increased levels of IL-1β and IL-6 are observed in CD organoids upon p31-43 stimulation. conicet.gov.arunina.it conicet.gov.arunina.it
Preventative Effects of Postbiotics Postbiotics have been shown to prevent p31-43-induced inflammation in CD organoids. researchgate.net researchgate.net

Ex Vivo Tissue Models

Ex vivo tissue models, which involve the culture of intestinal tissue biopsies, provide a bridge between in vitro cell lines and in vivo studies. These models maintain the complex cellular architecture and interactions of the native intestine.

Duodenal Biopsy Organ Culture

Organ culture of duodenal biopsies from celiac disease patients is a well-established method to study the direct toxic and inflammatory effects of gliadin peptides on the intestinal mucosa. unina.itcnr.it When biopsies from untreated CD patients are cultured with p31-43, it prevents the expected recovery of enterocyte height and induces enterocyte apoptosis. unina.it

The peptide also triggers a rapid innate immune response within the cultured tissue. unina.itcnr.it This is characterized by the upregulation of IL-15, Intercellular Adhesion Molecule 1 (ICAM-1), and HLA class II molecules. unina.it Furthermore, p31-43 has been shown to delay the trafficking of endocytic vesicles in the enterocytes of celiac biopsies, an effect that is not as pronounced in biopsies from control subjects. nih.gov This finding suggests a particular susceptibility of the celiac intestine to the trafficking-disrupting effects of p31-43. nih.gov

Table 4: Effects of this compound in Duodenal Biopsy Organ Culture from Celiac Patients

Effect Description References
Morphological Changes Prevents recovery of enterocyte height and induces apoptosis. unina.it unina.it
Innate Immune Activation Upregulates IL-15, ICAM-1, and HLA class II molecules. unina.it unina.it
Delayed Vesicular Trafficking Delays the maturation of early endosomes in celiac enterocytes. nih.gov nih.gov

Studies on Intestinal Explants from Celiac Patients and Controls

Intestinal explants, which are small pieces of intestinal tissue, are used to investigate various physiological responses to gliadin. Studies using explants from both celiac patients and non-celiac controls have shown that exposure to gliadin increases intestinal permeability in all groups. mdpi.com This suggests that gliadin can disrupt the intestinal barrier function even in individuals without celiac disease. mdpi.com

However, the magnitude of this effect differs between groups. The increase in permeability is greater in explants from patients with active celiac disease and those with non-celiac gluten sensitivity compared to celiacs in remission and non-celiac controls. mdpi.com This indicates a heightened sensitivity of the intestinal barrier to gliadin in these conditions. mdpi.com

Table 5: Permeability Changes in Intestinal Explants Upon Gliadin Exposure

Patient Group Change in Permeability Reference
Active Celiac Disease Significant increase, greater than in remission and control groups. mdpi.com
Celiac Disease in Remission Significant increase, but less than in active disease and gluten sensitivity groups. mdpi.com
Non-Celiac Gluten Sensitivity Significant increase, greater than in celiacs in remission. mdpi.com
Non-Celiac Controls Significant increase. mdpi.com

In Vivo Animal Models

Animal models are crucial for understanding the in vivo effects of this compound and its role in inducing intestinal damage.

Gluten-Sensitive Mice Models

Researchers utilize gluten-sensitive mice to mimic aspects of celiac disease. While not a perfect replication of the human condition, these models allow for the controlled study of the peptide's effects on the intestinal mucosa. Studies have shown that administration of this compound to these mice can induce an innate immune response in the intestine, which may be a precursor to the pathological adaptive immunity seen in celiac disease. frontiersin.orgnih.gov The enteropathy induced by this peptide in vivo has been shown to be dependent on the NLRP3 inflammasome and caspase 1. frontiersin.orgresearchgate.net

Specific Strain (e.g., C57BL/6) Investigations of Enteropathy

The C57BL/6 mouse strain is frequently used to study the enteropathic effects of this compound. oamjms.eunih.gov When the peptide is administered to these mice, either through intraluminal injection or oral gavage, it induces pathological changes in the small intestine. oamjms.eunih.gov These changes include edema, cell infiltration in the lamina propria, an increased number of intraepithelial lymphocytes (IELs), and villous atrophy with crypt hyperplasia. oamjms.eunih.gov

One study demonstrated that intraluminal administration of just 1 microgram of this compound to C57BL/6 mice resulted in a lower villus-to-crypt (V/C) ratio and a higher IEL count compared to controls. nih.gov The effects were found to be sequence-specific, as inverted or scrambled versions of the peptide did not produce the same pathological changes. frontiersin.orgnih.gov Furthermore, the enteropathy induced by this compound in C57BL/6 mice was shown to be dependent on MyD88 and type I interferons. physiology.org

Advanced Biophysical and Computational Techniques

A variety of sophisticated techniques are employed to analyze the structural and dynamic properties of this compound, providing insights into its biological activity. unina.itnih.govoamjms.euphysiology.orgresearchgate.net

Circular Dichroism, Transmission Electron Microscopy, and Atomic Force Microscopy

These techniques are used to investigate the secondary structure and self-assembly properties of this compound. unina.itoamjms.eu

Circular Dichroism (CD) analysis has revealed that this compound adopts a polyproline II (PPII) secondary structure in solution. unina.itfrontiersin.org This conformation is characterized by a negative band around 203 nm and a positive band in its spectrum. frontiersin.org The PPII structure is stable across a pH range of 3 to 8. conicet.gov.arbvsalud.org

Transmission Electron Microscopy (TEM) has shown that this compound spontaneously forms oligomeric nanostructures. unina.it

Atomic Force Microscopy (AFM) has provided further detail on these oligomers, showing spherical nanostructures with varying heights. unina.itconicet.gov.ar The complexity of these structures increases with higher peptide concentrations, forming larger clusters and branched structures. conicet.gov.arbvsalud.org

These studies collectively demonstrate that this compound has an intrinsic ability to self-organize into nanostructures, a property that may be linked to its toxic effects. unina.it

Molecular Dynamics Simulations and In Silico Docking Studies

Computational methods provide a molecular-level understanding of the behavior of this compound. unina.itnih.govoamjms.euresearchgate.net

Molecular Dynamics (MD) Simulations have confirmed that this compound adopts a PPII structure before spontaneously assembling into clusters and larger structures. unina.it These simulations show that the peptide exhibits a broad conformational dynamic, with a tendency to aggregate. frontiersin.orgfrontiersin.org There is a remarkable agreement between the structures observed in simulations and those determined experimentally by NMR. frontiersin.orgmdpi.com

In Silico Docking Studies have been used to explore the interaction of this compound with other molecules. researchgate.netnih.gov These studies have shown that this compound is a poor ligand for the HLA-DQ2 molecule, which is involved in the adaptive immune response in celiac disease. researchgate.netmdpi.com This finding helps to explain why this compound primarily triggers an innate immune response. Docking experiments have also been used to investigate the interaction of this compound with ERK2, suggesting a mechanism for how certain mutations in the peptide can inhibit ERK2 phosphorylation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. researchgate.net NMR analysis of this compound has confirmed its poly-proline II secondary structure. unina.itmdpi.com The data also indicates that the peptide exists in an equilibrium between monomeric and self-assembled oligomeric states. unina.itmdpi.com While the peptide is mainly monomeric, the presence of aggregated structures is not ruled out. frontiersin.org The structural information obtained from NMR has been crucial for subsequent in silico docking experiments. researchgate.netnih.gov

Comparative Analysis and Broader Implications of Gliadin P31 43 Research

Differentiation from Adaptive Immunogenic Gluten Peptides

The primary difference between gliadin p31-43 and adaptive immunogenic gluten peptides, such as the 33-mer, lies in their interaction with the major histocompatibility complex (MHC) class II molecules, specifically HLA-DQ2 and HLA-DQ8, which are strongly associated with celiac disease.

Absence of HLA-DQ2/DQ8 Binding

This compound does not bind to HLA-DQ2 or HLA-DQ8 molecules. mdpi.comnih.govnih.gov This inability to be presented by these specific HLA molecules means it cannot directly activate the gluten-specific CD4+ T cells that are the hallmark of the adaptive immune response in celiac disease. researchgate.netomniascience.comresearchgate.net In silico docking experiments have confirmed that p31-43 is a poor ligand for HLA-DQ2. mdpi.comnih.govresearchgate.net The positioning of proline residues along the p31-43 sequence is thought to be unfavorable for a productive binding to the HLA-DQ2 molecule. mdpi.com In contrast, immunodominant peptides like the 33-mer are readily deamidated by tissue transglutaminase (tTG), which enhances their binding to HLA-DQ2/DQ8 and subsequent presentation to T cells. mdpi.comoamjms.eu

Non-T Cell Mediated Effects

The biological effects of this compound are not mediated by T-cell activation. researchgate.netomniascience.comunina.it Instead, this peptide directly interacts with intestinal epithelial cells, triggering a cascade of events characteristic of an innate immune response. researchgate.netmdpi.com These effects include the induction of cellular stress, alterations in cell structure, and the production of pro-inflammatory cytokines. mdpi.comunina.it This direct action on the intestinal epithelium distinguishes it from peptides that primarily act through the adaptive immune system.

Contribution to the Initiation and Progression of Celiac Disease Pathogenesis

While not an adaptive immunogen, this compound is a significant contributor to the pathogenesis of celiac disease by initiating and amplifying the inflammatory environment in the gut. researchgate.netfrontiersin.org Its effects are multifaceted and contribute to the breakdown of intestinal homeostasis.

The peptide induces an innate immune response, in part by activating the NLRP3 inflammasome, a key component of the innate immune system. frontiersin.org This activation leads to the production of pro-inflammatory cytokines like IL-1β and type I interferons. frontiersin.org Furthermore, p31-43 has been shown to upregulate the expression of IL-15, a pivotal cytokine in celiac disease that drives epithelial cell stress and the activation of intraepithelial lymphocytes (IELs). omniascience.commdpi.comunina.it This upregulation can occur rapidly, within hours of exposure. researchgate.net

Research has also shown that p31-43 can induce the expression of stress molecules like MICA on enterocytes, which can then be recognized by NKG2D receptors on IELs, leading to the killing of epithelial cells and contributing to villous atrophy. unina.it

Table 1: Key Research Findings on this compound in Celiac Disease Pathogenesis

Research Finding Key Methodologies Implication in Celiac Disease
Induction of Innate Immunity In vivo mouse models, in vitro cell culture Activates the NLRP3 inflammasome, leading to IL-1β and type I IFN production, initiating an early inflammatory response. frontiersin.org
Upregulation of IL-15 Organ culture of duodenal biopsies, Caco-2 cell lines Promotes epithelial stress, IEL activation, and amplifies the adaptive immune response. mdpi.comunina.it
Enterocyte Proliferation Caco-2 cells, duodenal biopsies Contributes to crypt hyperplasia through EGFR and IL-15 dependent pathways. mdpi.complos.org
Interference with Vesicular Trafficking CaCo-2 cells, intestinal biopsies Prolongs pro-inflammatory signaling and increases surface IL-15. frontiersin.orgnih.gov
Induction of MICA Expression In vitro studies Marks enterocytes for destruction by intraepithelial lymphocytes. unina.it
Activation of NF-κB Pathway Caco-2 cell lines, celiac disease organoids Drives the expression of pro-inflammatory genes. unina.itmdpi.com

Potential Role in Non-Celiac Gluten Sensitivity Mechanisms

The mechanisms underlying non-celiac gluten sensitivity (NCGS) are still largely unknown, but the innate immune-stimulating properties of this compound make it a candidate for involvement. researchgate.net Since NCGS is not characterized by the same adaptive immune response or intestinal damage seen in celiac disease, the direct, non-T cell mediated effects of peptides like p31-43 on the intestinal epithelium could play a role in the symptoms experienced by individuals with this condition. The ability of p31-43 to induce a rapid innate immune response and alter epithelial cell function aligns with the clinical picture of NCGS, where symptoms often appear quickly after gluten ingestion. However, more research is needed to definitively establish a causal link.

Future Research Directions in this compound Biology

Further investigation into the biology of this compound holds promise for a deeper understanding of gluten-related disorders. Key areas for future research include:

Receptor Identification: A specific cellular receptor for p31-43 has not yet been definitively identified. researchgate.netunina.it Pinpointing this receptor would be a major breakthrough in understanding its mechanism of action.

Signaling Pathways: While pathways like NLRP3 inflammasome activation and NF-κB have been implicated, a more comprehensive map of the intracellular signaling cascades triggered by p31-43 is needed. unina.itfrontiersin.org

Synergistic Effects: Understanding how p31-43 interacts with other gluten peptides and environmental factors, such as the gut microbiome and viral infections, will provide a more complete picture of its role in disease initiation. frontiersin.org

Role in NCGS: Dedicated studies are required to explore the specific contribution of p31-43 to the pathophysiology of non-celiac gluten sensitivity.

Therapeutic Targeting: A better understanding of the mechanisms of p31-43 could lead to the development of novel therapies for celiac disease and potentially NCGS that target the innate immune response to gluten.

Q & A

Q. What is the structural composition and molecular characteristics of Gliadin p31-43, and how do these features influence its stability in experimental settings?

this compound is a 13-amino acid peptide (sequence: LGQQQPFPPQQPY) with a molecular formula of C₇₁H₁₀₂N₁₈O₂₀ and a molecular weight of 1527.7 Da . Its polyproline-II helix conformation enables self-assembly into nanostructures, which may contribute to its immunogenicity . For experimental stability, store lyophilized peptides at 2–8°C in airtight, light-protected containers to prevent hydrolysis and aggregation .

Q. How is this compound utilized in modeling innate immune responses in celiac disease (CeD) research?

this compound induces innate immune activation by interfering with endocytic vesicle maturation and upregulating IL-15 in intestinal epithelial cells (e.g., CaCo-2 line) . Standard protocols include treating cells with 1–10 µg/mL of peptide for 6–24 hours, followed by BrdU assays to measure proliferation or qPCR for IL-15 mRNA quantification .

Q. What experimental models are commonly used to study this compound's biological effects?

  • In vitro : CaCo-2 cells for epithelial responses, confocal microscopy to track endocytic interference (e.g., Hrs protein dislocation) .
  • Ex vivo : Cultured intestinal biopsies from CeD patients to assess histological changes and intraepithelial lymphocyte infiltration .
  • In vivo : Wild-type mice treated intraperitoneally with p31-43 to study NLRP3 inflammasome activation .

Q. How does this compound interfere with endocytic transport in intestinal epithelial cells?

The peptide delays early endosome maturation by disrupting Hrs protein localization, prolonging epidermal growth factor receptor (EGFR) activation. This is validated via confocal microscopy of Hrs-EGFP dynamics and Western blotting for EGFR phosphorylation .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

Reconstitute lyophilized peptides in sterile PBS (pH 7.4) or cell culture medium. Avoid freeze-thaw cycles; aliquot working solutions and store at -20°C. Purity (≥95%) should be confirmed via HPLC before use .

Advanced Research Questions

Q. What mechanisms underlie this compound's activation of the NLRP3 inflammasome in CeD pathogenesis?

this compound triggers epithelial stress via CFTR inhibition and ATPase dysfunction, leading to reactive oxygen species (ROS) accumulation and NLRP3 activation . Methodological validation includes NLRP3-knockout mouse models and IL-1β ELISA in treated intestinal tissues .

Q. How do cross-reactive γ-gliadin antibodies recognize this compound, and what methodological approaches validate this interaction?

Despite lacking HLA-DQ2/8 binding motifs, p31-43 shares structural homology with γ-gliadin epitopes (e.g., QPEQPFP). Cross-reactivity is confirmed via:

  • Affinity purification : Using γ-gliadin peptides to isolate serum antibodies from CeD patients .
  • Bio-layer interferometry : Quantifying binding kinetics between p31-43 and purified antibodies .

Q. What contradictory findings exist regarding HLA-dependent vs. HLA-independent immune responses triggered by this compound?

  • HLA-independent : p31-43 activates innate pathways (e.g., NF-κB, IL-15) in intestinal epithelial cells .
  • HLA-dependent : Cross-reactive γ-gliadin antibodies bind p31-43 in a deamidation-independent manner, suggesting adaptive immune involvement . Resolve contradictions using HLA-transgenic mouse models and comparative T-cell proliferation assays .

Q. What advanced techniques are required to analyze this compound's self-assembled nanostructures and their immunological implications?

  • Circular dichroism (CD) : Confirm polyproline-II conformation .
  • Atomic force microscopy (AFM) : Visualize nanostructure morphology .
  • Flow cytometry : Measure inflammasome activation (e.g., ASC speck formation) in primary monocytes exposed to nanostructures .

Q. How does deamidation at specific glutamine residues influence this compound's antigenicity, and what experimental discrepancies exist in this area?

Deamidation at Q34/Q40 by tissue transglutaminase 2 (TG2) creates γ-gliadin-like epitopes (e.g., QEPFP). However, TG2-modified p31-43 shows variable antibody binding in bio-layer interferometry assays, suggesting context-dependent antigenicity . Contrasting results may arise from differences in peptide length (full-length vs. truncated) or serum antibody heterogeneity .

Q. Notes

  • Avoid commercial suppliers; synthesize peptides in-house or use academic core facilities.
  • Validate antibody cross-reactivity using peptide arrays and epitope mapping.
  • For in vivo studies, adhere to ethical guidelines for CeD mouse models (e.g., gluten-free diet controls).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.